Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)

2,3,4,9-tetrahydro-1H-carbazole structure
942-01-8 structure
Product Name:2,3,4,9-tetrahydro-1H-carbazole
CAS-nummer:942-01-8
MF:C12H13N
MW:171.238322973251
MDL:MFCD00004959
CID:40369
PubChem ID:13664
Update Time:2024-10-25

2,3,4,9-tetrahydro-1H-carbazole Chemische en fysische eigenschappen

Naam en identificatie

    • 2,3,4,9-Tetrahydro-1H-carbazole
    • 1,2,3,4-Tetyahydrocarbazole
    • 1,2,3,4-Tetrahydrocarbazole
    • Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)
    • 1,2,3,4-Tetrahydro-9H-carbazole
    • 1H-Indole, 2,3-(1,4-butanediyl)-
    • 2,3-Tetramethylene-1H-indole
    • 2,3-Tetramethyleneindole
    • 5,6,7,8-Tetrahydro-9H-carbazole
    • NSC 17329
    • Tetrahydrocarbazole
    • 5,6,7,8-Tetrahydrocarbazole
    • 1H-Carbazole, 2,3,4,9-tetrahydro-
    • Carbazole, 1,2,3,4-tetrahydro-
    • CARBAZOLE, 5,6,7,8-TETRAHYDRO-
    • 8ZLK0TSX93
    • XKLNOVWDVMWTOB-UHFFFAOYSA-N
    • 5,6,7,8,9-pentahydro-4aH-carbazole
    • tetrahydocarbazole
    • PubChem9948
    • 1,2,3,4,-TETRAHYDROCARBAZOLE
    • 2,3,4,9-Tetrahydro-1H-carbazole (ACI)
    • Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)
    • NCGC00186306-01
    • DTXSID00240969
    • BAA77586
    • MFCD00004959
    • SR-01000424125-1
    • 1234-THC
    • W-100206
    • STK394140
    • 2,3Tetramethyleneindole
    • Q27271250
    • ALBB-017903
    • EU-0070508
    • T1006
    • UNII-8ZLK0TSX93
    • EINECS 213-385-7
    • EN300-82532
    • F1918-0039
    • NSC-17329
    • 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE
    • DTXCID80163460
    • 1.2.3.4-Tetrahydrocarbazole
    • 1HCarbazole, 2,3,4,9tetrahydro (9CI)
    • 2,3,4,9Tetrahydro1Hcarbazole
    • 5-20-07-00468 (Beilstein Handbook Reference)
    • NS00040254
    • F0832-0099
    • SY033427
    • CARBAZOLE,1,2,3,4-TETRAHYDRO
    • 5,7,8-Tetrahydrocarbazole
    • NSC17329
    • 5,6,7,8Tetrahydrocarbazole
    • 1H-Carbazole,3,4,9-tetrahydro-
    • AKOS000271191
    • BRN 0133771
    • SCHEMBL104598
    • Carbazole, 5,6,7,8tetrahydro
    • 1,2,3,4-Tetrahydrocarbazole, 99%
    • AB-337/25021010
    • CHEMBL1911317
    • Carbazole,2,3,4-tetrahydro-
    • 942-01-8
    • 1H-Indole,3-(1,4-butanediyl)-
    • 2,3,4,9-Tetrahydro-1H-carbazole #
    • WLN: T B656 HM&&TJ
    • Carbazole, 1,2,3,4tetrahydro
    • 1,3,4-Tetrahydrocarbazole
    • SR-01000424125
    • CS-W004910
    • Carbazole,6,7,8-tetrahydro-
    • HMS1651H10
    • Carbazole, 1,2,3,4tetrahydro (8CI)
    • 2,3Tetramethylene1Hindole
    • AC-11745
    • 1HCarbazole, 2,3,4,9tetrahydro
    • DB-057479
    • 1HIndole, 2,3(1,4butanediyl)
    • 2,3,4,9-tetrahydro-1H-carbazole
    • MDL: MFCD00004959
    • Inchi: 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
    • InChI-sleutel: XKLNOVWDVMWTOB-UHFFFAOYSA-N
    • LACHT: C1C=C2NC3CCCCC=3C2=CC=1
    • BRN: 0133771

Berekende eigenschappen

  • Exacte massa: 171.10500
  • Monoisotopische massa: 171.104799
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 0
  • Complexiteit: 190
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 15.8

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.1459 (rough estimate)
  • Smeltpunt: 117.0 to 121.0 deg-C
  • Kookpunt: 186°C/10mmHg(lit.)
  • Vlampunt: 325-330°C
  • Brekindex: 1.6544 (estimate)
  • Waterverdelingscoëfficiënt: Insoluble in water. Solubility in methanol (almost transparency).
  • PSA: 15.79000
  • LogboekP: 3.04670
  • Oplosbaarheid: 未确定
  • Dampfdruk: 0.0±0.7 mmHg at 25°C

2,3,4,9-tetrahydro-1H-carbazole Beveiligingsinformatie

2,3,4,9-tetrahydro-1H-carbazole Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,3,4,9-tetrahydro-1H-carbazole Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ;  24 h, 800 psi, 120 °C
Referentie
[(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones
Cabrera, A.; Sharma, P.; Ayala, M.; Rubio-Perez, L.; Amezquita-Valencia, Manuel, Tetrahedron Letters, 2011, 52(50), 6758-6762

Productiemethode 2

Reactievoorwaarden
1.1 Solvents: Acetic acid
Referentie
Applications of microwave accelerated organic chemistry
Majetich, G.; Hicks, R., Research on Chemical Intermediates, 1994, 20(1), 61-77

Productiemethode 3

Reactievoorwaarden
1.1 140 h, 2.5 MPa
Referentie
Microwave green organic chemistry: aiming for a desktop plant
Mase, Nobuyuki; Takeda, Kazuhiro; Sato, Kohei, Kemikaru Enjiniyaringu, 2019, 64(6), 395-402

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ;  22 h, 150 °C
Referentie
Ruthenium-Catalyzed Synthesis of Indoles from Anilines and Epoxides
Pena-Lopez, Miguel; Neumann, Helfried; Beller, Matthias, Chemistry - A European Journal, 2014, 20(7), 1818-1824

Productiemethode 5

Reactievoorwaarden
1.1 Catalysts: Cyanuric chloride Solvents: Ethanol ;  2 h, 80 °C; 80 °C → rt
Referentie
Mild, efficient Fischer indole synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT)
Siddalingamurthy, Eranna; Mahadevan, Kittappa M.; Masagalli, Jagadeesh N.; Harishkumar, Hosanagara N., Tetrahedron Letters, 2013, 54(41), 5591-5596

Productiemethode 6

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ,  (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ;  30 h, 150 °C
Referentie
Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalysts
Monney, Angele; Pena-Lopez, Miguel; Beller, Matthias, Chimia, 2014, 68(4), 231-234

Productiemethode 7

Reactievoorwaarden
1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ;  5 min, 100 °C
Referentie
A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesis
Desroses, Matthieu; Wieckowski, Krzysztof; Stevens, Marc; Odell, Luke R., Tetrahedron Letters, 2011, 52(34), 4417-4420

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide ,  Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ;  10 h, 100 °C
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Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene)
Jin, Zhong; Guo, Su-Xian; Qiu, Ling-Ling; Wu, Gui-Ping; Fang, Jian-Xin, Applied Organometallic Chemistry, 2011, 25(7), 502-507

Productiemethode 9

Reactievoorwaarden
1.1 120 °C
Referentie
The First Method for Protection-Deprotection of the Indole 2,3-π Bond
Baran, Phil S.; Guerrero, Carlos A.; Corey, E. J., Organic Letters, 2003, 5(11), 1999-2001

Productiemethode 10

Reactievoorwaarden
1.1 Solvents: Formic acid
Referentie
Fischer cyclizations by microwave heating
Abramovitch, Rudolph A.; Bulman, Amanda, Synlett, 1992, (10), 795-6

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Acetic acid Solvents: Water ;  90 °C; 1 h, 120 °C
Referentie
Process for preparation of carbazole by using zircon sand catalyst
, China, , ,

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  rt → reflux
1.2 Solvents: Methanol ;  0.5 - 1 h, reflux; 1 h, reflux
Referentie
Environmentally friendly method for preparing high-purity tetrahydrocarbazole
, China, , ,

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
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Barluenga, Jose; Jimenez-Aquino, Agustin; Aznar, Fernando; Valdes, Carlos, Journal of the American Chemical Society, 2009, 131(11), 4031-4041

Productiemethode 14

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1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ;  0.83 h
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Kapoor, Kamal K.; Ganai, Bilal A.; Kumar, Satish; Andotra, Charanjeet S., Synthetic Communications, 2006, 36(18), 2727-2735

Productiemethode 15

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Productiemethode 16

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1.1 Catalysts: Acetic acid ,  Trifluoroacetic acid Solvents: Ethanol ;  14 min, 50 °C
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Productiemethode 17

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Productiemethode 18

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1.1 Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Palladium Solvents: Water ;  3 h, 110 °C
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Productiemethode 19

Reactievoorwaarden
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ;  1 h, reflux
Referentie
Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivatives
Nami, Navabeh; Tajbakhsh, Mahmoud; Vafakhah, Mohamad, Eurasian Chemical Communications, 2019, 1(1), 93-101

Productiemethode 20

Reactievoorwaarden
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ;  1 h, reflux
Referentie
Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivatives
Nami, Navabeh; Tajbakhsh, Mahmoud; Vafakhah, Mohamad, Iranian Chemical Communication, 2019, 7(1), 93-101

2,3,4,9-tetrahydro-1H-carbazole Raw materials

2,3,4,9-tetrahydro-1H-carbazole Preparation Products

2,3,4,9-tetrahydro-1H-carbazole Leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole
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Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:942-01-8)1,2,3,4-四氢咔唑
LE5870478;LE1739
Zuiverheid:99%/99%
Hoeveelheid:25KG,200KG,1000KG/25KG,200KG,1000KG
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Amadis Chemical Company Limited
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole
A844868
Zuiverheid:99%/99%
Hoeveelheid:1kg/500g
Prijs ($):436.0/219.0
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